Dithiobis(phenylazide)
Overview
Description
Dithiobis(phenylazide) (DPA) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry and pharmacology. DPA is an azide compound that has been used for many years in various scientific research applications. It is a highly reactive compound and can be used in a variety of reactions, including the synthesis of other compounds. DPA is also used in various biochemical and physiological studies, as it has a wide range of properties that can be utilized in a variety of ways.
Scientific Research Applications
General Properties of Dithiobis(phenylazide)
“Dithiobis(phenylazide)” is also known as 4,4′-Dithio-bis(phenyl azide). It’s a photoactive, homobifunctional, and cleavable cross-linking reagent . Bonding occurs during UV irradiation (250 nm) via reactive nitrene . The disulfide linkage is cleavable by mild reduction . It’s light sensitive and initial manipulations and incubation should be performed under reduced light .
Application in SERS-based Immunoassay
Specific Scientific Field
This application falls under the field of biochemistry, specifically in the development of immunoassays.
Summary of the Application
“Dithiobis(phenylazide)” has been used in a SERS-based immunoassay for the determination of glial fibrillary acidic protein .
Future Directions
: Zhang, M., Li, Z., Zhang, M., Heng, H., Xu, S., Wang, Z., & Dai, Z. (2023). Raman imaging analysis of intracellular biothiols independent of the aggregation of sensing substrates. Science China Chemistry, 66(15), 2416–2424. Link : Walsh, C. T., Tu, B. P., & Tang, Y. (2018). Chem Rev, 118(3), 1460–1494. : Wiley, C. D., & Campisi, J.
properties
IUPAC Name |
[[4-[[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S2/c13-17-15-9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)16-18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBCXGZVCAKDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190882 | |
Record name | 4,4'-Dithiobis(phenylazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidophenyl disulfide | |
CAS RN |
37434-06-3 | |
Record name | 4,4'-Dithiobis(phenylazide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037434063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dithiobis(phenylazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dithiobis(phenylazide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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